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Abstract

Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is
a critical therapeutic agent for the management of type 2 diabetes mellitus. The active
pharmaceutical ingredient is often formulated as dapagliflozin propanediol monohydrate to
improve stability. However, the potential for phase transitions of this hydrated form under
certain conditions has led to significant interest in its anhydrous counterpart. This technical
guide provides a comprehensive overview of the synthesis and characterization of
dapagliflozin propanediol anhydrous, offering detailed experimental protocols and a
summary of key analytical data to support research and development in this area.

Introduction

Dapagliflozin therapy has been a significant advancement in the treatment of type 2 diabetes,
with additional benefits for cardiovascular and renal health.[1][2] The commercially available
form is typically a dapagliflozin propanediol monohydrate, a solvate composed of dapagliflozin,
(S)-propylene glycol, and water in a 1:1:1 ratio.[3][4] While this form addresses the hygroscopic
nature of the free drug, its stability can be sensitive to temperature and humidity, potentially
leading to the loss of its crystalline structure.[3][4][5] The study of dapagliflozin propanediol
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anhydrous is therefore crucial for understanding the solid-state properties of the drug and for
the development of stable pharmaceutical formulations.

This guide details the common synthetic routes to obtain the anhydrous form and the essential
analytical techniques employed for its comprehensive characterization, ensuring its identity,
purity, and solid-state properties.

Synthesis of Dapagliflozin Propanediol Anhydrous

The preparation of dapagliflozin propanediol anhydrous typically involves the conversion
from a pre-existing solvate of dapagliflozin. Acommon method is the controlled desolvation of a
hydrated form.

General Synthesis Pathway

The synthesis of the anhydrous form generally begins with dapagliflozin, which is then
complexed with (S)-1,2-propanediol. The resulting solvate, often a monohydrate, is then
carefully dried to remove water, yielding the anhydrous crystalline form. Some patented
methods also describe the generation of an anhydrous form from other solvates, such as a
hemi-ethanol solvate.
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Caption: Synthesis workflow for dapagliflozin propanediol anhydrous.

Experimental Protocol: Preparation from Dapagliflozin
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This protocol is a representative method for the synthesis of dapagliflozin propanediol
anhydrous.

 Dissolution: Dissolve dapagliflozin in a suitable solvent system, such as a mixture of
isopropyl acetate and cyclohexane.[6]

o Complexation: Add (S)-1,2-propanediol to the solution.

o Crystallization: Induce crystallization by seeding the solution with a small amount of
dapagliflozin propanediol monohydrate at a controlled temperature, for example, between
20-30°C.[6]

« |solation: Isolate the resulting crystalline solvate by filtration.

e Drying: Subject the isolated solvate to controlled drying under vacuum to carefully remove
water and any residual solvents, yielding the final dapagliflozin propanediol anhydrous
product.[6] The drying temperature is critical to avoid the formation of an amorphous state.

Characterization of Dapagliflozin Propanediol
Anhydrous

A suite of analytical techniques is essential to confirm the identity, purity, and solid-state
characteristics of dapagliflozin propanediol anhydrous, and to distinguish it from its hydrated
and other polymorphic forms.
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Caption: Analytical workflow for the characterization of the final product.

Powder X-Ray Diffraction (XRPD)

XRPD is the primary technique for identifying the crystalline form of a solid. The anhydrous
form will exhibit a unique diffraction pattern, distinct from the monohydrate or any amorphous

material.
o Experimental Protocol:

o Sample Preparation: Gently grind a small amount of the sample to ensure a random
orientation of the crystals.

o Instrument Setup: Use a diffractometer with Cu-Ka radiation.

o Data Acquisition: Scan the sample over a 26 range of approximately 4-40° at a controlled
scan speed (e.g., 0.5 sec/step).[7]
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o Data Analysis: Compare the resulting diffractogram to reference patterns of known forms.
The absence of sharp peaks and the presence of a broad "halo" would indicate
amorphous content.

o Data Summary:

Crystalline Form Key XRPD Peaks (20 +0.2°)
Dapagliflozin Propanediol Monohydrate 8.05°, 15.14°, 17.06°, 18.95°, 23.94°, 31.68°
Dapagliflozin Anhydrous (Form B) 6.3°, 7.2°,14.5°,19.6°, 21.3°, 23.6°[7]

Thermal Analysis: DSC and TGA

Thermal analysis provides critical information regarding the stability, melting point, and
desolvation processes.

 Differential Scanning Calorimetry (DSC):

o Principle: Measures the difference in heat flow between the sample and a reference as a
function of temperature. The DSC thermogram of the anhydrous form is expected to differ
significantly from the monohydrate, lacking the thermal events associated with the loss of
water.[6]

o Experimental Protocol:
= Accurately weigh 2-3 mg of the sample into an aluminum pan and seal it.

» Heat the sample under a nitrogen purge at a constant rate (e.g., 10°C/min) over a
temperature range of 30°C to 200°C.[8]

» Record the heat flow to identify endothermic or exothermic events.

o Data Summary:
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Form Technique Key Findings

Shows a distinct endothermic
peak around 70-79.5°C,

Dapagliflozin Propanediol ] ) )
DSC corresponding to its melting

Monohydrate . .
point and desolvation events.

[6]

Expected to show a single

melting endotherm at a

Dapagliflozin Propanediol ) )
DSC different temperature, without

Anhydrous ]
the preceding events related to

water loss.

e Thermogravimetric Analysis (TGA):

o Principle: Measures the change in mass of a sample as it is heated. TGA is particularly
useful for quantifying the amount of water and solvent in a crystal. An ideal anhydrous
form should show no significant weight loss until it reaches its decomposition temperature.

[6]
o Experimental Protocol:
» Weigh approximately 10 mg of the sample into a TGA pan.

» Heat the sample under a nitrogen purge at a rate of 10°C/min up to a temperature
sufficient to induce decomposition (e.g., 200°C or higher).[8]

» Record the mass loss as a function of temperature.

o Data Summary:
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Form Technique Key Findings
Exhibits a weight loss
Dapagliflozin Propanediol TGA beginning around 58.7°C,
Monohydrate corresponding to the loss of
water and propanediol.[6]
o ] Should exhibit thermal stability
Dapagliflozin Propanediol ) o )
TGA with no significant weight loss

Anhydrous

until decomposition.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure and purity of the

compound.

o Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Principle: FT-IR can monitor the solid state of the compound. The O-H stretching
vibrations are particularly indicative of the presence of water molecules and can confirm

the anhydrous nature of the sample.

o Experimental Protocol:

» Prepare a sample by mixing it with KBr and pressing it into a pellet, or by using an ATR

accessory.

» Acquire the spectrum over the range of 4000-400 cm~1.

= Analyze the spectrum for characteristic peaks, paying close attention to the broad O-H
stretching region (around 3200-3600 cm™1) to confirm the absence of water.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Principle: *H and 3C NMR are used to elucidate the molecular structure and confirm the

presence of both dapagliflozin and propanediol in the correct stoichiometric ratio.

o Experimental Protocol:
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» Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds).
» Acquire *H and 3C NMR spectra.

» Integrate the peaks to confirm the 1:1 ratio of dapagliflozin to propanediol and compare
chemical shifts to reference spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity and quantifying the amount of dapagliflozin
propanediol anhydrous.

e Principle: Areversed-phase HPLC (RP-HPLC) method is typically used to separate
dapagliflozin from any impurities or degradation products.[9][10]

o Experimental Protocol:

o Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.qg.,
a mixture of methanol and water) to a known concentration.

o Chromatographic Conditions: Perform the analysis using the parameters outlined in the
table below.

o Data Analysis: Determine the purity by calculating the area percentage of the main peak
relative to the total peak area.

o Data Summary: Representative HPLC Method Parameters
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 um)[11]

Mobile Phase Buffer:Methanol (e.g., 30:70 v/v)[11] or
Buffer:Acetonitrile

Flow Rate 1.0 mL/min[9][11]

Detection Wavelength (UV) 224-226 nm[6][11]

Injection Volume 10-20 pL[9]

Column Temperature Ambient or controlled (e.g., 40°C)[8]

Conclusion

The synthesis and characterization of dapagliflozin propanediol anhydrous are critical for
the pharmaceutical development of this important antidiabetic drug. The conversion from a
hydrated solvate requires carefully controlled conditions to ensure the desired crystalline form
is obtained without transitioning to an amorphous state. A combination of XRPD, thermal
analysis, spectroscopy, and chromatography provides a comprehensive analytical toolkit to
confirm the successful synthesis of the anhydrous form and to establish its purity, identity, and
solid-state properties. This guide provides the foundational knowledge and detailed protocols
necessary for researchers and scientists to effectively work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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